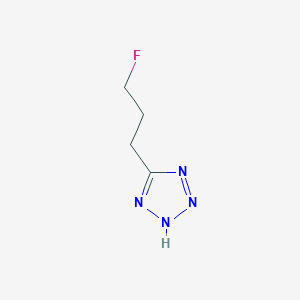

5-(3-Fluoropropyl)-2H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

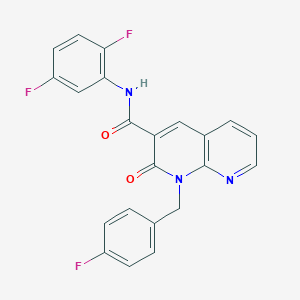

Overview

Description

Scientific Research Applications

Synthesis and Functionalization

Tetrazoles, including 5-(3-Fluoropropyl)-2H-tetrazole, serve as key synthetic heterocycles in various domains such as organic and coordination chemistry, explosives, and notably in medicinal chemistry. These compounds are pivotal as intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. 5-Substituted tetrazoles, in particular, are recognized for their bioisosteric resemblance to carboxylic acids, offering similar acidities but with enhanced lipophilicity and metabolic stability. This review elaborates on the preparation and functionalization of 5-substituted tetrazoles, emphasizing the synthetic methodologies ranging from acidic media/proton catalysis to organometallic or organosilicon azides approaches. It also highlights the challenges and strategies in achieving regioselective functionalization, providing insights into microwave-assisted synthetic techniques (Roh, Vávrová, & Hrabálek, 2012).

Coordination Polymers and Physical Properties

Tetrazole compounds, through in situ hydrothermal synthesis, have contributed to the development of metal-organic coordination polymers with intriguing chemical and physical properties. This synthesis method, using zinc salt as a catalyst, has revealed the role of metal species in tetrazole compound synthesis and led to compounds exhibiting second harmonic generation, fluorescence, ferroelectric, and dielectric behaviors. Such coordination compounds find applications in organic synthesis and are expected to inspire further research in chemistry (Zhao, Qu, Ye, & Xiong, 2008).

High Energy Compounds

The study on 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates has led to the preparation and characterization of new high-energy compounds, showcasing the potential of fluorinated tetrazoles in this domain. These compounds are synthesized through cycloaddition reactions and have been thoroughly characterized, offering insights into their safety (impact and friction sensitivity) and thermal stability. This research underscores the applicability of fluorinated tetrazoles in creating high-energy materials (Haiges & Christe, 2015).

Fluorogenic, Two-Photon-Triggered Photoclick Chemistry

The development of naphthalene-based tetrazoles for two-photon excitation demonstrates the utility of tetrazole compounds in live cell imaging. These compounds, upon activation by a femtosecond pulsed laser, engage in cycloaddition reactions, offering a method for real-time, spatially controlled imaging of cellular structures. This innovative approach highlights the role of tetrazoles in advancing fluorescence imaging techniques, providing tools for studying biological processes with high spatial and temporal resolution (Yu, Ohulchanskyy, An, Prasad, & Lin, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “5-(3-Fluoropropyl)-2H-tetrazole” would likely depend on its potential applications. For instance, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name |

5-(3-fluoropropyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWVWZWSZLMPMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2369528.png)

![Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2369531.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)

![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)

![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)